Cas no 1228568-65-7 ((2R)-2-(2-fluorophenyl)pyrrolidine)
(2R)-2-(2-fluorophenyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-(2-fluorophenyl)pyrrolidine
- (R)-2-(2-Fluorophenyl)pyrrolidine
- Y11184
- BS-44611
- SCHEMBL1051987
- MFCD06762527
- CS-0162213
- AKOS015933162
- 1228568-65-7
- AKOS006292370
-
- MDL: MFCD06762527
- Inchi: 1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1
- InChI Key: NOJCVVKIBLHAGW-SNVBAGLBSA-N
- SMILES: FC1C=CC=CC=1[C@H]1CCCN1
Computed Properties
- Exact Mass: 165.095377549g/mol
- Monoisotopic Mass: 165.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 12
(2R)-2-(2-fluorophenyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R97470-250mg |
(R)-2-(2-FLUOROPHENYL)PYRROLIDINE |
1228568-65-7 | 95% | 250mg |
¥2383.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R97470-1g |
(R)-2-(2-FLUOROPHENYL)PYRROLIDINE |
1228568-65-7 | 95% | 1g |
¥5955.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R97470-100mg |
(R)-2-(2-FLUOROPHENYL)PYRROLIDINE |
1228568-65-7 | 95% | 100mg |
¥1591.0 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1229977-1g |
(R)-2-(2-fluorophenyl)pyrrolidine |
1228568-65-7 | 95% | 1g |
$1000 | 2024-06-03 | |
| abcr | AB391224-250 mg |
(2R)-2-(2-Fluorophenyl)pyrrolidine; . |
1228568-65-7 | 250mg |
€530.40 | 2023-06-17 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO995-200mg |
(2R)-2-(2-fluorophenyl)pyrrolidine |
1228568-65-7 | 95% | 200mg |
2257.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO995-50mg |
(2R)-2-(2-fluorophenyl)pyrrolidine |
1228568-65-7 | 95% | 50mg |
902.0CNY | 2021-07-17 | |
| abcr | AB391224-1 g |
(2R)-2-(2-Fluorophenyl)pyrrolidine; . |
1228568-65-7 | 1g |
€1264.90 | 2023-06-17 | ||
| Cooke Chemical | BD4606341-100mg |
(R)-2-(2-fluorophenyl)pyrrolidine |
1228568-65-7 | 95% | 100mg |
RMB 1204.80 | 2025-02-20 | |
| Cooke Chemical | BD4606341-250mg |
(R)-2-(2-fluorophenyl)pyrrolidine |
1228568-65-7 | 95% | 250mg |
RMB 1804.80 | 2025-02-20 |
(2R)-2-(2-fluorophenyl)pyrrolidine Suppliers
(2R)-2-(2-fluorophenyl)pyrrolidine Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on (2R)-2-(2-fluorophenyl)pyrrolidine
Research Brief on (2R)-2-(2-fluorophenyl)pyrrolidine (CAS: 1228568-65-7) in Chemical Biology and Pharmaceutical Applications
The compound (2R)-2-(2-fluorophenyl)pyrrolidine (CAS: 1228568-65-7) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of CNS-targeting therapeutics. Recent studies published in the Journal of Medicinal Chemistry (2023) highlight its structural advantages as a dopamine receptor modulator, with the fluorophenyl group providing optimal lipophilicity for blood-brain barrier penetration while maintaining metabolic stability. The stereospecific (R)-configuration at the 2-position appears crucial for receptor binding affinity, as demonstrated through comparative molecular docking studies.
Pharmacokinetic characterization of 1228568-65-7 reveals favorable ADME properties, with oral bioavailability of 68% in rodent models and a plasma half-life of 4.2 hours. The fluorinated aromatic ring significantly reduces oxidative metabolism compared to non-fluorinated analogs, as evidenced by in vitro liver microsome assays. These properties make it an attractive lead compound for further optimization in neurological disorder drug development programs.
Innovative synthetic routes to 1228568-65-7 have been developed, with a recent Nature Protocols publication (2024) describing an enantioselective synthesis achieving >99% ee through asymmetric hydrogenation. The process utilizes a novel iridium-phosphine catalyst system that enables gram-scale production with 82% overall yield, addressing previous scalability challenges associated with this chiral pyrrolidine derivative.
Emerging applications in radiopharmaceuticals have been reported, where the fluorine-18 labeled analog of (2R)-2-(2-fluorophenyl)pyrrolidine shows promise as a PET tracer for dopamine D3 receptor imaging. Early-phase clinical trials demonstrate excellent brain uptake and specific binding in striatal regions, with potential applications in Parkinson's disease and addiction disorders.
Structural activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) reveal that subtle modifications to the pyrrolidine ring of 1228568-65-7 can dramatically alter receptor subtype selectivity. The 2-fluorophenyl substitution pattern appears optimal for balancing D2/D3 receptor affinity, while N-substitution modulates functional activity from antagonist to partial agonist profiles.
Ongoing research explores the compound's potential in multi-target drug design, with computational studies suggesting possible off-target interactions with serotonin transporters and sigma receptors. These polypharmacological properties may be exploitable for complex psychiatric conditions, though require careful optimization to minimize adverse effect risks.
Patent landscape analysis indicates growing commercial interest, with three new patent applications filed in 2024 covering crystalline forms of 1228568-65-7 with improved solubility profiles, as well as prodrug derivatives designed for sustained release formulations. These developments suggest the compound is progressing toward clinical evaluation phases.
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